![molecular formula C8H9N5O2 B13532575 Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13532575.png)
Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the triazolo-pyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts it with distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . These reactions are usually carried out under mild conditions, often in the presence of a catalyst such as a Schiff base zinc complex supported on magnetite nanoparticles . The reaction conditions may vary, but they generally involve heating the reactants at around 60°C under solvent-free conditions to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of heterogeneous catalysts, such as those supported on magnetic surfaces, allows for easy recovery and reuse of the catalyst, making the process more efficient and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted triazolo-pyrimidines .
Wissenschaftliche Forschungsanwendungen
Methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidines class that has a triazole ring fused to a pyrimidine structure and is characterized by methyl and amino groups at specific locations on the ring. The compound, which has the molecular formula C₈H₈N₄O₂, has received considerable interest in medicinal chemistry for its potential biological activities.
General Applications
- Medicinal Chemistry Methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is significant in medicinal chemistry because it can be modified to produce derivatives with improved biological activity and physicochemical characteristics. Because of its diverse biological activities, it is a good candidate for pharmacological research.
- Development of Anticancer Drugs Many anticancer medications on the market today incorporate the 1,2,4-triazole moiety, and research has shown that derivatives of thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines have anticancer properties .
Reactivity
The compound's chemical reactivity is a result of its functional groups and allows for structural modification, potentially leading to altered physicochemical properties or enhanced biological activity.
Biological Activities
Methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits various biological activities:
- Inhibiting viral polymerases
- Potential as a kinase inhibitor
Interaction Studies
Interaction studies have focused on understanding how methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate interacts with biological targets.
Structural Similarities and Notable Examples
Methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate shares structural similarities with several other compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class:
Compound Name | Biological Activity |
---|---|
5-Methyl-7-amino-[1,2,4]triazolo(1,5-a)pyrimidine | Antiviral |
Ethyl 5-amino-1H-[1,2,4]triazole-3-carboxylate | Anticancer |
Methyl 5-methyl-7-[2-(trifluoromethyl)phenyl]-4H-[1,2,4]-triazolo(1,5-a)pyrimidine | Antimicrobial |
Wirkmechanismus
The mechanism of action of Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways . It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This mechanism underlies its neuroprotective and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar triazolo-pyrimidine structure but with a hydroxyl group instead of an amino group.
5-Methyl-7-ethylamino-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has an ethylamino group in place of the amino group.
Uniqueness
Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit specific molecular pathways makes it a valuable compound for therapeutic research .
Biologische Aktivität
Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula C8H8N4O2 and features a triazole ring fused to a pyrimidine structure. The presence of functional groups such as an amino group and a carboxylate enhances its reactivity and solubility, making it a candidate for various pharmacological studies.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Research indicates that derivatives of this compound show moderate antimicrobial effects against pathogenic bacteria and fungi. For instance, one study reported that specific derivatives exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
- Antiviral Activity : The compound has demonstrated potential in inhibiting viral polymerases. It has been specifically noted for its ability to disrupt the RNA polymerase heterodimerization in influenza viruses, which is crucial for viral replication .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines, revealing promising results in terms of selective toxicity against cancer cells while sparing normal cells .
Synthesis Methods
Various synthetic routes have been developed for producing this compound. Efficient methods include one-step reactions involving 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones. These methods emphasize high yield and regioselectivity in the synthesis process .
Case Study 1: Antimicrobial Efficacy
A study evaluated several derivatives of this compound for their antimicrobial properties. The results showed that certain derivatives had significant activity against both gram-positive and gram-negative bacteria. The most active derivative exhibited an MIC comparable to established antibiotics like ciprofloxacin .
Case Study 2: Antiviral Mechanism
Another research focused on the antiviral mechanism of this compound against influenza A virus. Molecular docking studies revealed that it binds effectively to the PA-PB1 interface of the viral polymerase complex. The binding interactions were characterized by multiple hydrogen bonds and hydrophobic interactions that stabilize the compound within the active site .
Comparative Analysis of Related Compounds
The following table summarizes some related compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class along with their biological activities:
Compound Name | Structure | Biological Activity |
---|---|---|
5-Methyl-7-amino-[1,2,4]triazolo(1,5-a)pyrimidine | Structure | Antiviral |
Ethyl 5-amino-1H-[1,2,4]triazole-3-carboxylate | Structure | Anticancer |
Methyl 5-methyl-7-[2-(trifluoromethyl)phenyl]-4H-[1,2,4]-triazolo(1,5-a)pyrimidine | Structure | Antimicrobial |
Eigenschaften
Molekularformel |
C8H9N5O2 |
---|---|
Molekulargewicht |
207.19 g/mol |
IUPAC-Name |
methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H9N5O2/c1-4-5(7(14)15-2)6(9)13-8(12-4)10-3-11-13/h3H,9H2,1-2H3 |
InChI-Schlüssel |
ZSSQFFZJIPCCKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=NC=NN2C(=C1C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.